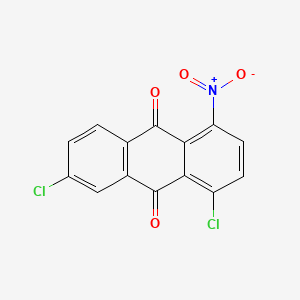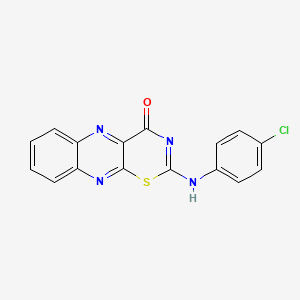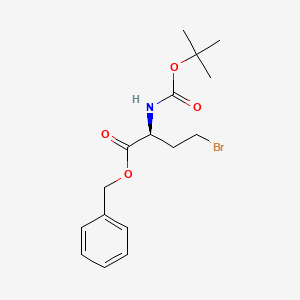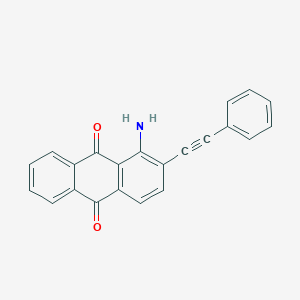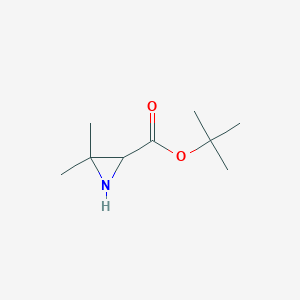![molecular formula C24H18O4S4 B13135168 Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate](/img/structure/B13135168.png)
Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound features a core structure of thieno[3,2-b]thiophene, a heterocyclic compound known for its high resonance energy and electrophilic reactivity. The presence of two thieno[3,2-b]thiophene units in the molecule enhances its electronic properties, making it a valuable material for various applications, particularly in the development of organic semiconductors and photovoltaic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate typically involves the following steps:
Formation of Thieno[3,2-b]thiophene Units: The thieno[3,2-b]thiophene units are synthesized through a series of reactions involving the cyclization of appropriate precursors.
Coupling with Terephthalate: The synthesized thieno[3,2-b]thiophene units are then coupled with terephthalate under specific conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Wissenschaftliche Forschungsanwendungen
Diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate has a wide range of scientific research applications:
Photovoltaic Devices: It serves as a key material in the fabrication of perovskite solar cells, enhancing their efficiency and stability.
Optoelectronics: The compound’s unique electronic properties make it suitable for use in light-emitting diodes (LEDs) and other optoelectronic devices.
Biological Applications: Research is ongoing to explore its potential use in biological systems, including as a probe for studying cellular processes.
Wirkmechanismus
The mechanism of action of diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate involves its interaction with molecular targets through its electron-rich thieno[3,2-b]thiophene units. These units facilitate charge transfer processes, making the compound an effective material for electronic applications. The presence of the terephthalate moiety further enhances its stability and electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another compound with similar electronic properties, used in organic electronics.
2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene: Utilized in the synthesis of thiophene-based materials for electronic devices.
Uniqueness
Diethyl 2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate stands out due to its unique combination of thieno[3,2-b]thiophene units and terephthalate moiety, which together enhance its electronic properties and stability. This makes it a highly valuable material for advanced electronic and optoelectronic applications .
Eigenschaften
Molekularformel |
C24H18O4S4 |
|---|---|
Molekulargewicht |
498.7 g/mol |
IUPAC-Name |
diethyl 2,5-bis(thieno[3,2-b]thiophen-5-yl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H18O4S4/c1-3-27-23(25)15-9-14(20-12-22-18(32-20)6-8-30-22)16(24(26)28-4-2)10-13(15)19-11-21-17(31-19)5-7-29-21/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
HMQYDISHUWEQPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1C2=CC3=C(S2)C=CS3)C(=O)OCC)C4=CC5=C(S4)C=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-5-iodo-thieno[3,2-b]thiophene](/img/structure/B13135093.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B13135100.png)
![7-methyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13135101.png)
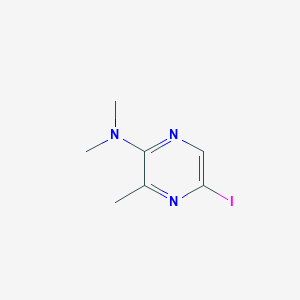
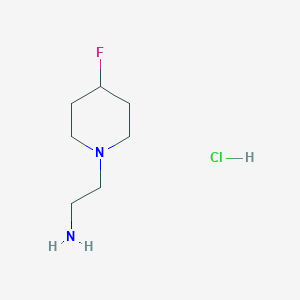
![3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13135125.png)
